

DSO-5a: A Technical Guide on its Preclinical Profile

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Compound of Interest

Compound Name: DSO-5a

Cat. No.: B12381855

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Disclaimer: This document summarizes the currently available preclinical data on **DSO-5a**. Comprehensive safety and toxicity studies, such as repeat-dose toxicity or carcinogenicity assessments, are not publicly available at the time of this writing. The information herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

DSO-5a is a potent, selective, and orally active agonist of the bombesin receptor subtype-3 (BB3). It is a derivative of Dimethyl Shikonin Oxime (DMAKO-00) and is under investigation as a potential therapeutic agent for type 2 diabetes mellitus.^{[1][2]} Its mechanism of action involves the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) activity and the activation of ERK1/2 phosphorylation through the BB3 receptor.^[1] A notable characteristic of **DSO-5a** is its low brain penetration, which may offer a favorable safety profile by minimizing central nervous system (CNS) side effects.^{[1][2]}

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data available for **DSO-5a**.

Table 1: In Vitro Activity of DSO-5a

Parameter	Cell Line	Value	Reference
pEC50 (IP-1 Accumulation)	hBB3-HEK	8.485	[1]
pEC50 (Calcium Response)	hBB3-HEK	7.964	[1]
pEC50 (IP-1 Accumulation)	mBB3-HEK	7.262	[1]
pEC50 (Calcium Response)	mBB3-HEK	7.174	[1]

hBB3-HEK: Human embryonic kidney cells expressing human BB3 receptor. mBB3-HEK: Human embryonic kidney cells expressing mouse BB3 receptor.

Table 2: In Vivo Efficacy of DSO-5a in Mouse Models

Animal Model	Dosage	Duration	Key Findings	Reference
C57BL/6 Mice	3-30 mg/kg (p.o.)	30 min	Dose-dependent reduction in blood glucose excursions.	[1]
Diabetic db/db Mice	10 mg/kg/day (p.o.)	2-4 weeks	Reduction in blood glucose concentration.	[1]

Safety and Toxicity Profile

Publicly Available Data

As of the date of this document, there is no publicly available, comprehensive toxicology report for **DSO-5a**. Key safety metrics such as the No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose (LD50) have not been disclosed in the public domain.

Inferred Safety Profile and Potential Concerns

The safety profile of **DSO-5a** is primarily inferred from its mechanism of action as a BB3 receptor agonist and data from other compounds in the same class.

- **Low Brain Penetration:** The discovery publication for **DSO-5a** highlights its low brain-penetrating properties.^{[1][2]} This is a significant potential safety advantage, as it may reduce the risk of centrally-mediated side effects that can be associated with BB3 receptor activation.
- **Cardiovascular Effects:** A potential area of concern for BB3 receptor agonists is their effect on the cardiovascular system. Other selective BB3 agonists have been reported to cause transient increases in heart rate and blood pressure. Therefore, cardiovascular parameters should be a key area of focus in formal safety and toxicology assessments of **DSO-5a**.
- **On-Target "Side Effects":** The physiological roles of the BB3 receptor include regulation of energy expenditure and body temperature. Agonism of this receptor could potentially lead to on-target effects such as alterations in metabolic rate or body temperature, which would need to be characterized in safety studies.

Experimental Protocols

In Vitro IP-1 Accumulation Assay

The potency of **DSO-5a** to activate the BB3 receptor was assessed by measuring the accumulation of inositol monophosphate (IP-1), a downstream product of Gq protein-coupled receptor activation.

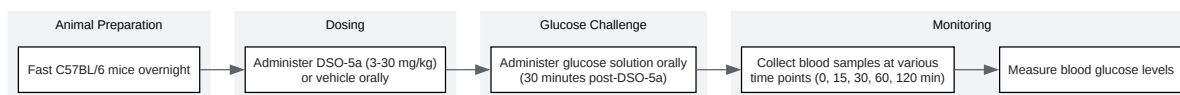


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Caption: Workflow for the in vitro IP-1 accumulation assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

The effect of **DSO-5a** on glucose metabolism was evaluated using an oral glucose tolerance test in C57BL/6 mice.

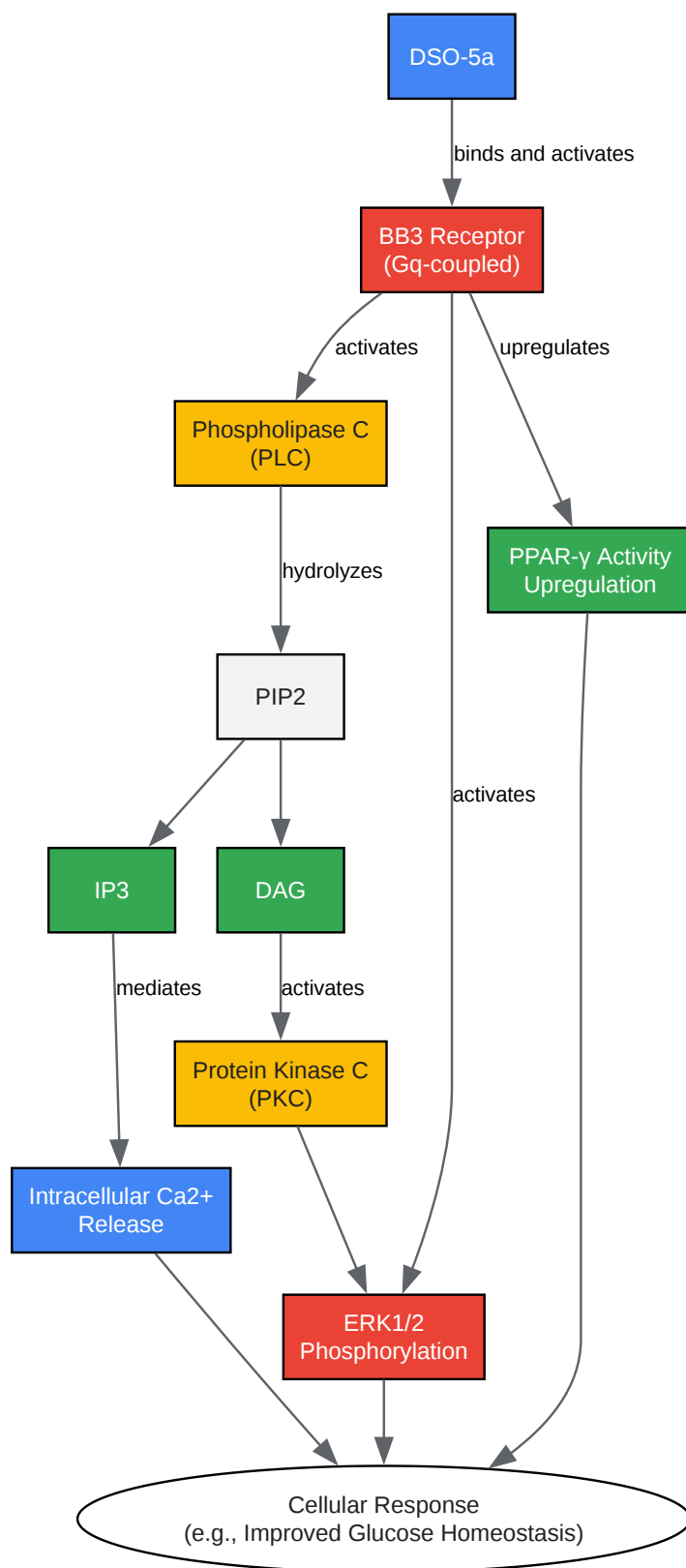


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Caption: Workflow for the in vivo oral glucose tolerance test.

Signaling Pathway

DSO-5a activates the BB3 receptor, a Gq protein-coupled receptor. This activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of these events, the ERK1/2 signaling cascade is activated. Furthermore, **DSO-5a** has been shown to upregulate the activity of PPAR- γ .



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Caption: Proposed signaling pathway of **DSO-5a** through the BB3 receptor.

Conclusion

DSO-5a is a promising preclinical candidate for the treatment of type 2 diabetes, demonstrating potent and selective agonism of the BB3 receptor and efficacy in animal models of diabetes. Its low brain penetration is a desirable feature that may translate to a better safety profile.

However, a comprehensive assessment of its safety and toxicity is not yet publicly available.

Further studies are required to fully characterize the safety profile of **DSO-5a**, with a particular focus on potential cardiovascular effects, before it can be considered for clinical development.

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References

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- 2. Discovery of Dimethyl Shikonin Oxime 5a, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
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